molecular formula C21H24N4O5 B11100231 N-(3-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)heptanamide

N-(3-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)heptanamide

Cat. No.: B11100231
M. Wt: 412.4 g/mol
InChI Key: QLGKNIYTRIJEFH-HYARGMPZSA-N
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Description

N-[3-({2-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]HEPTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone linkage, a nitrophenyl group, and a heptanamide chain, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-({2-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]HEPTANAMIDE typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with a hydrazine derivative, followed by acylation with a heptanoyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-({2-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]HEPTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

N-[3-({2-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]HEPTANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its hydrazone linkage.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[3-({2-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]HEPTANAMIDE involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The nitrophenyl group may also contribute to its biological activity by generating reactive oxygen species (ROS) under certain conditions.

Comparison with Similar Compounds

Similar Compounds

    N-[3-({2-[(E)-1-(2-HYDROXY-4-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]HEPTANAMIDE: Similar structure but with a different nitro group position.

    N-[3-({2-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]PENTANAMIDE: Similar structure but with a shorter alkyl chain.

Uniqueness

N-[3-({2-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]HEPTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazone linkage and nitrophenyl group make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H24N4O5

Molecular Weight

412.4 g/mol

IUPAC Name

3-(heptanoylamino)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H24N4O5/c1-2-3-4-5-9-20(27)23-17-8-6-7-15(12-17)21(28)24-22-14-16-13-18(25(29)30)10-11-19(16)26/h6-8,10-14,26H,2-5,9H2,1H3,(H,23,27)(H,24,28)/b22-14+

InChI Key

QLGKNIYTRIJEFH-HYARGMPZSA-N

Isomeric SMILES

CCCCCCC(=O)NC1=CC=CC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

CCCCCCC(=O)NC1=CC=CC(=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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